3-Hydroxy-3-phenylpropanenitrile

Descripción general

Descripción

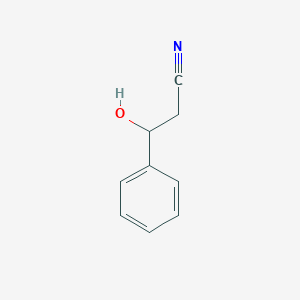

3-Hydroxy-3-phenylpropanenitrile is a nitrile compound characterized by the presence of a hydroxy group and a phenyl group attached to a propanenitrile backbone.

Métodos De Preparación

3-Hydroxy-3-phenylpropanenitrile can be synthesized through various methods. One common synthetic route involves the reaction of lithioacetonitrile with benzaldehyde via an asymmetric 1,2-addition reaction . Another method includes a chemoenzymatic process for the stereoselective preparation of both ® and (S) enantiomers of this compound. This process involves reacting cyanohydrin with an acetylating agent in the presence of lipase in an organic solvent, followed by separation and hydrolysis steps .

Análisis De Reacciones Químicas

3-Hydroxy-3-phenylpropanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-HPPN is utilized as a reactant in various synthetic pathways:

- Hydrolysis Reactions: It serves as a substrate for nitrilase-catalyzed hydrolysis to produce carboxylic acids.

- Building Block: Acts as an intermediate in the synthesis of more complex molecules including pharmaceuticals and agrochemicals.

Biology

In biological research, 3-HPPN has been investigated for its role in enzyme-catalyzed reactions:

- Biotransformation: It is a substrate for nitrile hydratase from Rhodococcus erythropolis, leading to the formation of amides.

- Metabolic Pathways: Related compounds have been identified as intermediates in the biosynthesis of benzoic acid and salicylic acid, providing insights into plant metabolic pathways.

Medicine

3-HPPN is particularly notable for its applications in medicinal chemistry:

-

Pharmaceutical Synthesis: It is a key intermediate in the production of antidepressants such as fluoxetine and atomoxetine. The compound facilitates the synthesis of these drugs through biocatalytic processes that enhance yield and purity.

- Case Study: The synthesis of (S)-fluoxetine using (R)-3-HPPN has demonstrated high enantiomeric purity (>99%) through optimized enzymatic reactions.

- Potential Therapeutic Properties: Research suggests that derivatives of 3-HPPN may exhibit biological activity relevant to drug development, including dual-action inhibitors for HIV.

Industry Applications

In industrial contexts, 3-HPPN is employed in the production of fine chemicals and specialty materials:

- Catalytic Reactions: Utilized in direct catalytic aldol-type reactions for synthesizing various chemical compounds.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-3-phenylpropanenitrile involves its interaction with specific enzymes and molecular targets. For instance, in biotransformation processes, it is converted to amides or carboxylic acids by enzymes like nitrile hydratase and nitrilase . These enzymes facilitate the hydrolysis or hydration of the nitrile group, leading to the formation of the desired products.

Comparación Con Compuestos Similares

3-Hydroxy-3-phenylpropanenitrile can be compared with other similar compounds such as:

3-Phenylpropionitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

3-Hydroxy-3-(pentafluorophenyl)propanenitrile: Contains a pentafluorophenyl group, which significantly alters its chemical properties and reactivity.

3-Phenyl-3-hydroxypropionitrile: Similar structure but may have different stereochemistry, affecting its biological activity and applications.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Actividad Biológica

3-Hydroxy-3-phenylpropanenitrile, also known as (R)-3-hydroxy-3-phenylpropanenitrile, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₉NO

- Molecular Weight : Approximately 155.17 g/mol

- Appearance : Colorless solid

- Melting Point : Around 46 °C

The structure includes a hydroxyl group and a nitrile functional group, which contribute to its biological properties and interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antidepressant Effects : It serves as a key intermediate in the synthesis of fluoxetine, an antidepressant medication. The compound's ability to modulate neurotransmitter levels suggests its potential role in treating depression .

- Antimicrobial Properties : Studies have shown that similar compounds can inhibit bacterial growth, indicating that this compound may possess antimicrobial activity .

- Biocatalytic Applications : This compound has been utilized in biocatalysis for pharmaceutical synthesis, demonstrating its utility in drug development processes .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Chemoenzymatic Synthesis : A notable method involves lipase-mediated resolution to produce chiral derivatives, which are crucial for enhancing the biological activity of the compound .

- Asymmetric Transfer Hydrogenation : This method has been reported to yield high efficiencies in producing enantiomerically pure forms of the compound, which are essential for pharmacological applications .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Propiedades

IUPAC Name |

3-hydroxy-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILDHWAXSORHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938065 | |

| Record name | 3-Hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17190-29-3 | |

| Record name | Hydracrylonitrile, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different enantioselective approaches for synthesizing (R)- and (S)-3-Hydroxy-3-phenylpropanenitrile?

A1: The synthesis of enantiomerically pure 3-Hydroxy-3-phenylpropanenitrile can be achieved through different approaches. One method utilizes a novel carbonyl reductase enzyme isolated from a microorganism belonging to the genus Candida. This enzyme exhibits high selectivity towards the asymmetric reduction of 3-oxo-3-phenylpropanenitrile, yielding the (R)-enantiomer of this compound. [] Another method employs baker's yeast for the reduction of 3-oxo-3-phenylpropanenitrile at a low temperature (4 °C). This method leads to the predominant formation of the (S)-enantiomer of this compound with improved selectivity compared to room temperature reactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.